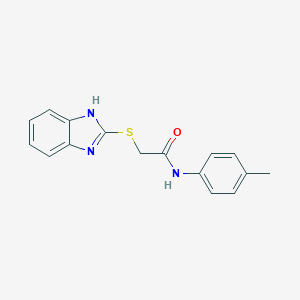

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- is a compound with potential applications in scientific research. It is a thioether derivative of 2-aminobenzimidazole and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

- Acetamide derivatives like 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives show promising antibacterial activity. The synthesis of these compounds involves systematic investigations, including characterization and biological activity assessment (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).

Antitumor Activity

- New derivatives of 2-(4-aminophenyl)benzothiazole, including acetamide derivatives bearing different heterocyclic rings, were synthesized and showed considerable anticancer activity against various human tumor cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

- Thiazole–benzimidazole derivatives, including 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide, demonstrated significant antiproliferative activity against cancer cell lines (Y. Özkay, L. Yurttaş, M. Dikmen, Selin Engür, 2016).

Antioxidant Properties

- Benzimidazole derivatives like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide and others were studied as antioxidants for base stock, showing potential in enhancing oxidation stability (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, S. K. Attia, 2017).

Synthesis and Characterization

- Novel 2-pyrone derivatives including N-(2-acetamidophenyl)acetamide were synthesized, characterized, and studied for their interactions with protein kinases (J. Sebhaoui, Y. El Bakri, Chin‐Hung Lai, S. Karthikeyan, E. Anouar, J. Mague, E. Essassi, 2020).

Antimicrobial Properties

- N-substituted benzimidazoles, including 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, have been shown to exhibit potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari, P. N. Patil, Ulhas Patil, H. Patel, J. Rajput, N. Pawar, D. Patil, 2020).

Hepatitis C Virus Inhibition

- Benzimidazole derivatives incorporating triazole moiety showed activity against hepatitis C virus (HCV) in vitro, highlighting their potential as antiviral agents (B. G. Youssif, Y. A. Mohamed, M. T. Salim, F. Inagaki, C. Mukai, H. Abdu-Allah, 2016).

Anti-inflammatory Activity

- Benzimidazole derivatives such as N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives were synthesized and tested for anti-inflammatory activity, showing potential as therapeutic agents (R. Bhor, K. Sable, 2022).

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBTVKWLSOQTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184132 |

Source

|

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30065-35-1 |

Source

|

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)